

Compound of Interest

Compound Name: (2,6-Difluoro-3,5-dimethoxyphenyl)methanol

Cat. No.: B1591904

An In-depth Technical Guide to **(2,6-Difluoro-3,5-dimethoxyphenyl)methanol**

Abstract

(2,6-Difluoro-3,5-dimethoxyphenyl)methanol, identified by CAS Number 1208434-90-5, is a specialized aromatic alcohol that has emerged as a promising lead compound in pharmaceutical research.

Introduction and Strategic Importance

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties.

- Modulation of Physicochemical Properties: The two fluorine atoms ortho to the hydroxymethyl group create a sterically hindered and electronically unique environment.
- Scaffold for Bioactive Molecules: The dimethoxybenzene motif is recognized as a "selectivity-enhancing" feature in certain enzyme inhibitors.^[1] This molecule's structure may offer similar opportunities for targeted drug design.

This guide will deconstruct the properties of this molecule, providing the foundational knowledge necessary for its effective use in research and development.

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Caption: Plausible retrosynthetic pathway for the target molecule.

Experimental Protocol (Hypothetical):

- Carboxylation: In a flame-dried, multi-neck flask under an inert atmosphere (e.g., Argon), dissolve 1,3-difl
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Add n-butyllithium (n-BuLi) dropwise to perform a directed ortho-metallation. The lithium will direct to the
- After stirring, bubble dry carbon dioxide (CO₂) gas through the solution or add crushed dry ice.
- Allow the reaction to warm to room temperature and quench with aqueous HCl to yield 2,6-difluoro-3,5-dimeth
- Reduction: Carefully add the crude benzoic acid to a suspension of lithium aluminum hydride (LiAlH₄) in anhy
- After the addition is complete, allow the mixture to stir at room temperature until the reaction is complete

Work up the reaction cautiously by sequential addition of water and aqueous NaOH to quench excess LiAlH₄, followed by acidification with dilute HCl to yield the final product.

Reactivity

The reactivity is governed by its primary functional groups:

Hydroxymethyl Group (-CH₂OH): This primary alcohol can undergo oxidation to form the corresponding aldehyde.

Aromatic Ring: The ring is electron-rich due to the two methoxy groups, but this is tempered by the strong inductive effect of the fluorine atoms.

Spectroscopic Data and Characterization

While specific spectra are proprietary, the expected spectroscopic signatures can be predicted based on the molecule's structure.

¹H NMR:

Aromatic Proton: A singlet or narrow triplet (due to coupling with fluorine) is expected for the single aromatic proton.

Methylene Protons (-CH₂OH): A singlet or doublet around δ 4.5-4.8 ppm.

◦

Hydroxyl Proton (-OH): A broad singlet, with a chemical shift dependent on concentration and solvent (typi

◦

Methoxy Protons (-OCH₃): A sharp singlet integrating to 6 protons around δ 3.8-4.0 ppm.

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¹³C NMR: Approximately 6-7 distinct signals are expected: one for the methylene carbon ($\sim\delta$ 60-65 ppm), one 1

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¹⁹F NMR: A single resonance is expected for the two chemically equivalent fluorine atoms.

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Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch (\sim 3300 cm⁻¹), C-H stretc

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Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 204.17. Fragmentation would 1

Applications in Drug Discovery

This compound is not a therapeutic agent itself but a high-value intermediate for synthesizing them.^[1] Its u

Intermediate for Antimicrotubule Agents

The molecule is a critical starting material for novel phenyl 2,6-difluoro-4-(2-oxoimidazolidin-1-yl)benzenes.

Scaffold for FGFR4 Inhibitors

The dimethoxybenzene scaffold is a known motif for enhancing the selectivity of Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors.

Caption: Role as a key intermediate in drug discovery workflows.

Safety, Handling, and Storage

No specific safety data sheet (SDS) is widely available for this exact compound. Therefore, precautions must be taken based on its chemical nature and potential hazards.

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Hazard Classification (Anticipated):

◦

Skin Irritant (Category 2)[5]

- Eye Irritant (Category 2)[\[5\]](#)
- Specific Target Organ Toxicity – Single Exposure (Respiratory tract irritation)[\[5\]](#)
- Acute Oral Toxicity (Harmful if swallowed)[\[6\]](#)
- Handling:
 - Use only in a well-ventilated area, preferably within a chemical fume hood.
 - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile),
 - Avoid creating dust. Avoid direct contact with the substance.[\[5\]](#)
 - Wash hands thoroughly after handling.[\[4\]](#)

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Storage:

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Store in a cool, dry, and well-ventilated area.[5]

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Keep the container tightly closed and store it in its original packaging.[5]

◦

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[4][5]

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First Aid Measures:

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Skin Contact: Wash immediately with plenty of soap and water.[5]

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Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention.[5]

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Ingestion: Do not induce vomiting. Wash out mouth with water and seek immediate medical attention.[5][6]

◦

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention. [5]

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Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state,

Conclusion

(2,6-Difluoro-3,5-dimethoxyphenyl)methanol is more than just a chemical compound; it is a strategic tool for ·

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